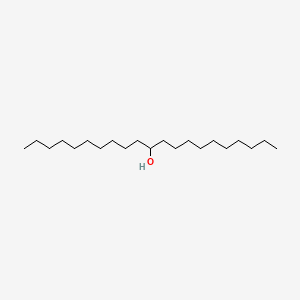

11-Heneicosanol

Overview

Description

11-Heneicosanol is a useful research compound. Its molecular formula is C21H44O and its molecular weight is 312.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antituberculosis Activities

Research has highlighted the potential of 11-Heneicosanol in antibacterial and antituberculosis activities. A study on Prosopis africana revealed that compounds including this compound demonstrated significant antibacterial and antituberculosis properties (Nganso Ditchou Yves Oscar et al., 2018).

Antidermatophytic Potential

A study on the antidermatophytic potential of this compound isolated from actinomycetes, S. albidoflavus STV1572a, showed promising results. The compound demonstrated significant antidermatophytic activity, suggesting its potential use in treating dermatophytic infections (Aswani Thekkangil et al., 2021).

Role in Insect Pheromones

The compound has been identified as a component of insect pheromones. Research indicates its involvement in the chemical communication of insects, particularly in species such as tussock moths and other Lepidoptera (R. Gries et al., 2003).

Oxidative Stability in Food Chemistry

A study focusing on the oxidative stability of this compound extracted from sugarcane rind examined its chemical composition and physical parameters. This research is significant for its applications in food chemistry, particularly concerning the quality and stability of food products (S. Feng et al., 2015).

Pharmaceutical and Medicinal Applications

This compound has been explored in various pharmaceutical and medicinal contexts. For example, studies have looked at its potential in formulations like bio-based polyamide 11, a technopolymer synthesized from castor oil, which could have diverse applications in biomedicine and other industries (L. Martino et al., 2014)

Safety and Hazards

Future Directions

A recent study suggests that 11-Heneicosanol could be used in the development of prodrug nanoassemblies for antitumor drug delivery . In this study, SN38-11-heneicosanol nanoparticles showcased multiple therapeutic advantages, ultimately culminating in optimal antitumor efficacy and tolerance . This underscores the potential of branched aliphatic alcohol (BAA) functionalization in strengthening the therapeutic outcomes of prodrug nanoassemblies .

Biochemical Analysis

Biochemical Properties

11-Heneicosanol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with fatty acid synthase, an enzyme complex involved in the synthesis of fatty acids. This compound can act as a substrate for this enzyme, leading to the production of long-chain fatty acids . Additionally, it interacts with alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of this compound in the liver .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of protein kinase C, an enzyme that plays a critical role in signal transduction and the regulation of various cellular functions . By affecting protein kinase C, this compound can influence cell proliferation, differentiation, and apoptosis. Furthermore, it has been observed to alter the expression of genes involved in lipid metabolism, thereby impacting cellular lipid homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can bind to and activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of gene expression related to lipid metabolism . This activation leads to changes in the expression of target genes, resulting in altered lipid synthesis and breakdown. Additionally, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, thereby modulating fatty acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to high temperatures or prolonged storage . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression . These effects are often observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance lipid metabolism and improve lipid profiles in animal studies . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and disruption of normal cellular functions . These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by alcohol dehydrogenase to produce henicosanoic acid, which can then enter the β-oxidation pathway for further breakdown . This process involves various enzymes and cofactors, including acyl-CoA dehydrogenase and coenzyme A. The metabolic flux of this compound can influence the levels of various metabolites, impacting overall cellular metabolism .

Properties

IUPAC Name |

henicosan-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNCKKYOXRHQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187470 | |

| Record name | Henicosan-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3381-26-8 | |

| Record name | 11-Heneicosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3381-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Henicosan-11-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Heneicosanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Henicosan-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosan-11-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

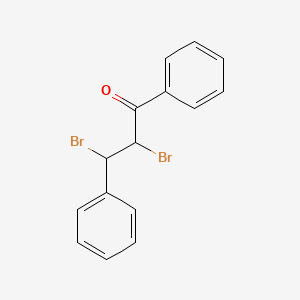

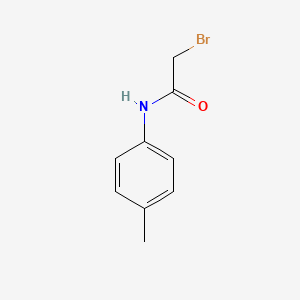

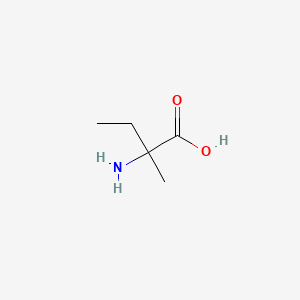

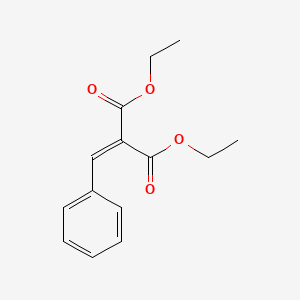

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

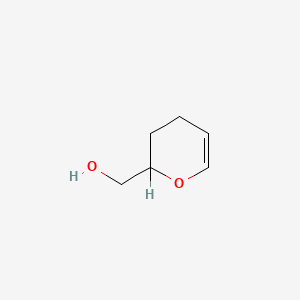

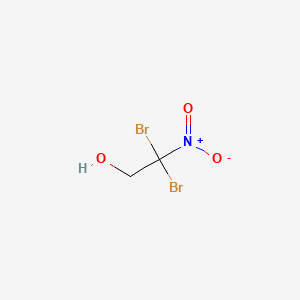

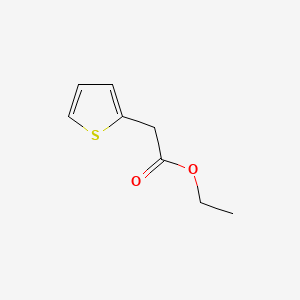

Feasible Synthetic Routes

Q1: Could incorporating 11-Heneicosanol into the lipid component of these prodrug nanoassemblies influence their stability and drug release properties?

A1: [] The research demonstrates that modifying the aliphatic chain structure in nanoassemblies significantly impacts their stability and drug release profiles. [] While the study focuses on branched chains, incorporating a linear alcohol like this compound could offer different self-assembly properties and interactions within the nanoassembly. This could potentially affect the drug release rate and overall stability of the system. Further investigation is needed to determine the specific impact of this compound on these parameters.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)